molecular formula C12H11ClN2O2 B176829 Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 110821-32-4

Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B176829
M. Wt: 250.68 g/mol
InChI Key: OMGQOMAGEQJXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, commonly known as CPP, is a chemical compound used in scientific research. CPP has gained significant attention in recent years due to its potential applications in the field of neuroscience. CPP is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.

Scientific Research Applications

CPP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate receptor function, which is critical for synaptic plasticity and learning and memory processes. CPP has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Furthermore, CPP has been used to study the role of the Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate receptor in addiction, anxiety, and depression.

Mechanism Of Action

CPP acts as a positive allosteric modulator of the Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate receptor, which means that it enhances the receptor's response to glutamate, the primary neurotransmitter involved in synaptic plasticity and learning and memory processes. CPP binds to a specific site on the Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate receptor, which increases the receptor's affinity for glutamate and prolongs the duration of its response. This results in enhanced synaptic plasticity and improved cognitive function.

Biochemical And Physiological Effects

CPP has been shown to enhance Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate receptor function in various brain regions, including the hippocampus, cortex, and amygdala. This results in improved synaptic plasticity and cognitive function. CPP has also been shown to increase the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which play a crucial role in learning and memory processes. Furthermore, CPP has been shown to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of traumatic brain injury and stroke.

Advantages And Limitations For Lab Experiments

CPP has several advantages for lab experiments. It is a highly specific and potent modulator of the Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate receptor, which allows for precise manipulation of receptor function. CPP is also water-soluble, which makes it easy to administer and measure in vivo. However, CPP has some limitations. It has a short half-life, which requires frequent dosing in animal models. Additionally, CPP can have off-target effects on other receptors, which can complicate interpretation of results.

Future Directions

CPP has significant potential for future research in the field of neuroscience. One promising direction is the use of CPP to study the role of the Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate receptor in addiction and psychiatric disorders. Another direction is the development of novel compounds based on CPP with improved pharmacokinetic properties and specificity for the Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate receptor. Additionally, CPP could be used in combination with other drugs to enhance their therapeutic effects. Finally, further research is needed to elucidate the precise mechanisms underlying the effects of CPP on synaptic plasticity and cognitive function.

Synthesis Methods

CPP can be synthesized through a multistep process involving the reaction of 3-chlorobenzyl bromide with hydrazine hydrate to form 3-chlorophenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form ethyl 3-chloro-1-phenyl-1H-pyrazole-4-carboxylate, which is subsequently treated with sodium hydroxide to yield CPP.

properties

IUPAC Name

ethyl 1-(3-chlorophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-4-10(13)6-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGQOMAGEQJXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549895
Record name Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

CAS RN

110821-32-4
Record name Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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